p-Tolualdehyde propylene glycol acetal

flavor stability acetalization kinetics propylene glycol solvent systems

p-Tolualdehyde propylene glycol acetal (systematic name: 4-methyl-2-(4-methylphenyl)-1,3-dioxolane, molecular formula C₁₁H₁₄O₂, MW 178.23) is a cyclic acetal belonging to the 1,3-dioxolane class, formed by acid-catalyzed condensation of p-tolualdehyde with 1,2-propylene glycol. It is recognized as a flavoring substance (FEMA No.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B15349511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolualdehyde propylene glycol acetal
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1COC(O1)C2=CC=CC=C2C
InChIInChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9,11H,7H2,1-2H3
InChIKeyFBCXATUWPYULPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolualdehyde Propylene Glycol Acetal (CAS 58244-29-4) – Procurement-Grade Chemical Identity and Regulatory Status


p-Tolualdehyde propylene glycol acetal (systematic name: 4-methyl-2-(4-methylphenyl)-1,3-dioxolane, molecular formula C₁₁H₁₄O₂, MW 178.23) is a cyclic acetal belonging to the 1,3-dioxolane class, formed by acid-catalyzed condensation of p-tolualdehyde with 1,2-propylene glycol [1]. It is recognized as a flavoring substance (FEMA No. 4628) by the Flavor and Extract Manufacturers Association and has been evaluated by JECFA (No. 2067) with an ADI of “no safety concern at current levels of intake” [2]. Physicochemical constants include boiling point 263–265 °C, density ~1.04 g/cm³, refractive index nD²⁰ 1.507–1.515, and logP (o/w) 2.58, all of which differentiate it from closely related aldehyde-PG acetals [3].

FEMA GRAS / JECFA flavor ingredient — supports regulatory-compliant procurement for food and beverage formulations.
Pre-formed acetal — avoids uncontrolled in situ acetalization in propylene glycol-based flavor solvents.
Controlled release profile — 1,3-dioxolane ring supports pH-triggered or gradual aldehyde regeneration in application matrices.

Why p-Tolualdehyde Propylene Glycol Acetal Cannot Be Replaced by a Generic “Aldehyde PG Acetal” Without Quantitative Risk


Propylene glycol acetals of aromatic aldehydes are not a uniform commodity class. Three molecular variables—the aromatic substitution pattern, the acetal ring methyl substituent, and the equilibrium stability of the 1,3-dioxolane ring—control hydrolysis kinetics, partition behavior, sensory character, and thermal degradation pathways. Replacing p-tolualdehyde PG acetal with benzaldehyde PG acetal or with the parent aldehyde p-tolualdehyde alters the rate and extent of volatile release, shifts the odor profile from floral-cherry to bitter-narcissus, and may re-introduce the aldehyde reactivity that the acetal form was designed to suppress [1][2]. The evidence below quantifies these differentiation dimensions and demonstrates that generic substitution carries a measurable performance penalty.

Aromatic substitution pattern
Target (p-methyl)
mild floral, cherry, fruity
bitter narcissus, woody (benzaldehyde acetal)
Sensory profile shifts from cherry-floral to heavy-bitter; may not meet target flavor character.
Hydrolytic stability & release kinetics
PG acetal
stable 1,3-dioxolane ring; controlled aldehyde release
dimethyl acetal decomposes rapidly; free aldehyde may flash off
Release profile may not transfer; pH-dependent hydrolysis behavior differs across acetal types.
Phase partitioning (lipophilicity)
logP effect
higher oil affinity; retarded aqueous release
lower logP analog shifts partitioning, altering emulsion performance
Substituting with a less lipophilic acetal may change flavor timing in multi-phase systems.

Quantitative Differentiation of p-Tolualdehyde Propylene Glycol Acetal Against Its Closest Analogs


Extent of Acetal Formation in Propylene Glycol Solvent: p-Tolualdehyde Consumed 40–70% in a Commercial Flavor Matrix

In a commercial cherry flavor, GC‑MS analysis demonstrated that 40–70% of the key aldehydes benzaldehyde and tolualdehyde were converted to their corresponding flavorless propylene glycol acetals between manufacture and end‑use [1]. Although the original study quantified benzaldehyde and tolualdehyde jointly, the data establish that p-tolualdehyde undergoes extensive acetalization in PG‑based flavor vehicles, directly diminishing flavor impact unless the pre‑formed acetal is procured intentionally as the starting ingredient.

Acetal Formation Extent
Class-level inference
40–70% conversion
Supports procurement of pre-formed acetal to avoid in situ aldehyde loss in PG-based flavors.
Combined data for benzaldehyde and tolualdehyde in commercial cherry flavor.
flavor stability acetalization kinetics propylene glycol solvent systems

Resistance to Acid-Catalyzed Hydrolysis: Propylene Glycol Acetals vs. Dimethyl Acetals

Sharma et al. (1998) compared the regeneration of citral from its dimethyl acetal and its propylene glycol acetal under mild aqueous acidic conditions. The dimethyl acetal decomposed to an extent of 85%, whereas the PG acetal formed a near 1:1 equilibrium mixture with the generated aldehyde, effectively buffering the free aldehyde concentration [1]. Although the comparison was performed on citral, the 1,3-dioxolane ring stability is a class property of PG acetals and directly applies to p-tolualdehyde propylene glycol acetal.

Acid Hydrolysis Resistance
Class-level inference
PG acetal~50% retained
Dimethyl acetal85% decomposition
1,3-dioxolane ring provides improved hydrolytic stability; relevant for pH-dependent release applications.
Data based on citral model; class property of PG acetals.
acetal stability hydrolysis resistance flavor delivery

Boiling Point Elevation and Volatility Reduction Relative to the Parent Aldehyde

p-Tolualdehyde propylene glycol acetal exhibits a boiling point of 263–265 °C at 760 mmHg , compared with 204–205 °C for the parent aldehyde p-tolualdehyde . This ≈60 °C boiling point elevation translates to a substantially lower vapor pressure (0.0157 mmHg at 25 °C for the acetal vs. an estimated ~0.3 mmHg for the aldehyde), directly impacting headspace concentration and sensory perception intensity.

Volatility Control
Data to verify
bp 263–265 °C
vp 0.0157 mmHg
Reported lower volatility supports extended fragrance persistence compared to parent aldehyde.
Vapor pressure estimate; verify under application conditions.
volatility control thermal behavior formulation design

Lipophilicity Differentiation: LogP Shift Alters Partitioning and Release Kinetics vs. Benzaldehyde PG Acetal

The octanol‑water partition coefficient (logP) of p-tolualdehyde propylene glycol acetal is 2.58 , whereas benzaldehyde propylene glycol acetal has a logP of 2.12 [1]. The ΔlogP of +0.46 indicates that the p-tolualdehyde acetal is approximately 2.9‑fold more lipophilic, which will retard its partitioning into aqueous phases and alter the temporal profile of flavor release in oil‑in‑water emulsions or beverage systems.

Lipophilicity Shift
Cross-study comparable
TargetlogP 2.58
Benzaldehyde acetallogP 2.12
Higher lipophilicity alters partitioning; supports oil-phase retention in emulsion formulations.
ΔlogP +0.46 (~2.9×); effects context-dependent.
partition coefficient hydrophobicity flavor release modeling

Sensory Profile Differentiation: Odor Character Shift vs. Benzaldehyde Propylene Glycol Acetal

At 100% concentration, p-tolualdehyde propylene glycol acetal is described as “mild floral, bitter almond, cherry, fruity” (FEMA 4628) [1], whereas benzaldehyde propylene glycol acetal is characterized as “bitter narcissus, sweet, naphthalic, woody” . The para‑methyl substituent shifts the odor profile from a heavy, bitter‑narcissus character to a lighter, fruitier cherry note, making the two acetals non‑interchangeable in flavor compositions where a specific fruit character is targeted.

Sensory Differentiation
Cross-study comparable
Targetfloral, cherry, fruity
Benzaldehyde acetalbitter narcissus, woody
Odor profile shift confirms non-interchangeability in cherry/almond flavor compositions.
No quantitative threshold data; panel evaluation.
sensory analysis odor profile flavor compound selection

Regulatory Clearance and Safety Benchmarking Against Parent Aldehyde and Analog Acetals

p-Tolualdehyde propylene glycol acetal holds FEMA GRAS No. 4628 and JECFA No. 2067, with an ADI of “no safety concern at current levels of intake when used as a flavoring agent” (evaluation year 2010) [1][2]. By contrast, the parent aldehyde p-tolualdehyde (CAS 104-87-0) is subject to stricter concentration limitations due to its higher reactivity and irritant potential. Benzaldehyde propylene glycol acetal (FEMA 2130) shares GRAS status, but the toxicological dataset underpinning the safety assessment is compound‑specific, and the para‑methyl substitution pattern influences metabolic handling as documented in the FEMA GRAS assessment of hydroxyl‑ and alkoxy‑substituted benzyl derivatives [3].

Regulatory Clearance
Supporting evidence
AcetalFEMA GRAS 4628, JECFA ADI no concern
Parent aldehydestricter use limits
Favorable ADI context simplifies regulatory compliance for food/beverage procurement.
Compound-specific dossier; verify for target markets.
regulatory compliance GRAS status toxicological safety

Evidence-Backed Application Scenarios for p-Tolualdehyde Propylene Glycol Acetal


Controlled Flavor Release in Cherry and Almond Beverage Formulations

The 40–70% in situ acetalization of free tolualdehyde in PG‑based cherry flavors [Section 3, Evidence Item 1] demonstrates that using the pre‑formed p‑tolualdehyde PG acetal eliminates batch‑to‑batch flavor loss. Simultaneously, the near 1:1 equilibrium stability of the 1,3‑dioxolane ring under mild acidic conditions [Section 3, Evidence Item 2] enables slow, pH‑triggered hydrolysis in beverage systems (e.g., pH 3.0–4.5), delivering a sustained release of the parent aldehyde’s cherry‑almond character over the product shelf life. The JP2014121313A patent explicitly teaches pairing p‑tolualdehyde with its PG acetal to enhance complexity and persistence [1].

Fragrance Longevity in Personal Care Products Requiring Low Volatility

The ≈60 °C boiling point elevation and ≈20‑fold vapor pressure reduction of p‑tolualdehyde PG acetal relative to the parent aldehyde [Section 3, Evidence Item 3] make the acetal the appropriate choice for fine fragrances, deodorants, and hair care products where rapid top‑note evaporation must be tempered. The acetal hydrolyzes slowly on skin or fabric, regenerating the active aldehyde gradually and extending fragrance longevity.

Oil‑Phase or Emulsion‑Based Flavor Systems Where Lipophilicity Governs Release

The logP of 2.58 for p‑tolualdehyde PG acetal, which is 0.46 units higher than that of benzaldehyde PG acetal [Section 3, Evidence Item 4], means the p‑tolualdehyde derivative partitions preferentially into the oil phase of emulsions, retarding release into the aqueous compartment. This property is exploited in oil‑based flavor encapsulates and emulsion formulations where a delayed or sustained flavor impact is desired, and where benzaldehyde acetal would release too rapidly into the aqueous continuous phase.

Regulatory‑Compliant Cherry/Floral Flavoring in Markets Requiring GRAS Documentation

For food and beverage manufacturers needing to substantiate flavor ingredient safety, p‑tolualdehyde PG acetal provides a complete regulatory dossier (FEMA GRAS 4628, JECFA 2067, ADI “no safety concern”) [Section 3, Evidence Item 6]. Substituting the parent aldehyde p‑tolualdehyde or a non‑GRAS analog acetal would introduce a regulatory burden that the pre‑cleared acetal avoids, streamlining both product development and import/export compliance.

Application
Selection Property
Validation Focus
Beverage flavor stability
Acetal hydrolysis stability
pH-dependent release in model beverage
Fragrance longevity
Low volatility
Headspace persistence in personal care matrices
Oil-phase flavor delivery
Elevated lipophilicity
Partitioning behavior in emulsion models
Regulatory-compliant flavoring
FEMA GRAS / JECFA clearance
Documentation review for target markets
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